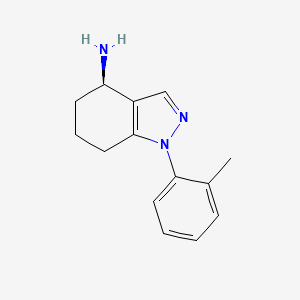
(R)-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indazole ring fused with a tetrahydroamine group and an o-tolyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the condensation of o-tolyl hydrazine with a suitable ketone or aldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the condensation of o-tolyl hydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired indazole derivative.
Industrial Production Methods
On an industrial scale, the production of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the pure enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is explored for its therapeutic potential. Its chiral nature and structural complexity make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in various chemical processes. Its ability to facilitate enantioselective reactions is particularly valuable in the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-o-Tolyl-CBS-oxazaborolidine: A chiral catalyst used in asymmetric synthesis.
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazole: A structurally similar compound without the amine group.
Uniqueness
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine stands out due to its unique combination of an indazole ring, a tetrahydroamine group, and an o-tolyl substituent. This combination provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H17N3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
(4R)-1-(2-methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C14H17N3/c1-10-5-2-3-7-13(10)17-14-8-4-6-12(15)11(14)9-16-17/h2-3,5,7,9,12H,4,6,8,15H2,1H3/t12-/m1/s1 |
Clé InChI |
LAKUHVDPKSNZTH-GFCCVEGCSA-N |
SMILES isomérique |
CC1=CC=CC=C1N2C3=C(C=N2)[C@@H](CCC3)N |
SMILES canonique |
CC1=CC=CC=C1N2C3=C(C=N2)C(CCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















